molecular formula C23H23N5O3S B2718384 Ethyl 3-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate CAS No. 1217019-95-8

Ethyl 3-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2718384
CAS No.: 1217019-95-8
M. Wt: 449.53
InChI Key: QAKLUANVVFYOHN-UHFFFAOYSA-N
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Description

Ethyl 3-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often require specific solvents, temperatures, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and research .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Halogens, sulfonyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce triazoloquinoxaline derivatives with different functional groups .

Scientific Research Applications

Ethyl 3-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Ethyl 3-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate can be compared with other triazoloquinoxaline derivatives, such as:

  • 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine
  • Triazoloquinoxaline-1-thiol

These compounds share similar structural features but differ in their functional groups and biological activities. This compound is unique due to its specific combination of functional groups, which contribute to its diverse biological activities .

Biological Activity

Ethyl 3-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. This compound has garnered attention due to its potential biological activities, including antiviral, antimicrobial, and anticancer properties. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through aromatic nucleophilic substitution reactions involving triazole derivatives. The general synthetic route includes the reaction of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline with various amines and triazole-2-thiol under controlled conditions to yield the target compound with high purity and yield .

Antiviral Activity

Triazoloquinoxaline derivatives have been shown to exhibit promising antiviral activity. Research indicates that compounds with similar structures can inhibit viral replication through various mechanisms. For instance, they may interfere with viral enzymes or inhibit the binding of viruses to host cells . The specific antiviral efficacy of this compound remains to be fully elucidated but is expected to align with these observed trends.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against a range of pathogens. In vitro studies have reported that similar triazoloquinoxaline derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 0.125–8 μg/mL against various strains .

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. Triazoloquinoxaline compounds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through modulation of key signaling pathways . Preliminary findings indicate potential efficacy in various cancer models.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit critical enzymes involved in viral replication and bacterial metabolism.
  • Cell Membrane Disruption : Some triazoloquinoxaline derivatives disrupt bacterial cell membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways by activating caspases or inhibiting anti-apoptotic proteins .

Study on Antimicrobial Efficacy

A study published in Frontiers in Chemistry explored the antimicrobial activity of various triazoloquinoxaline derivatives. The researchers found that certain derivatives exhibited strong antibacterial effects against resistant strains of bacteria. For instance, one derivative showed an MIC value significantly lower than that of conventional antibiotics .

Investigation into Anticancer Properties

Research highlighted in a recent publication examined the effects of triazoloquinoxaline derivatives on cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis in breast cancer cell lines through modulation of the PI3K/Akt signaling pathway .

Properties

IUPAC Name

ethyl 3-[[2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-4-31-23(30)15-8-7-9-16(12-15)24-19(29)13-32-22-21-27-26-20(14(2)3)28(21)18-11-6-5-10-17(18)25-22/h5-12,14H,4,13H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKLUANVVFYOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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